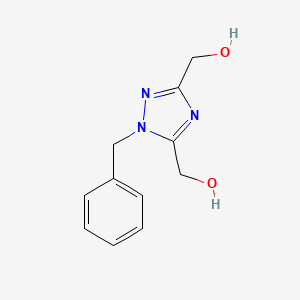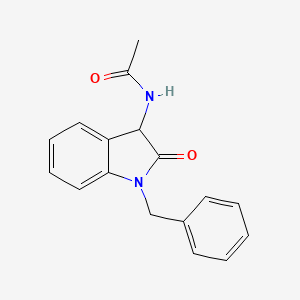![molecular formula C17H16N6S B5918112 N-{imino[(4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea](/img/structure/B5918112.png)
N-{imino[(4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{imino[(4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea, also known as QMPTU, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. QMPTU is a thiourea derivative that has been synthesized using various methods, and its mechanism of action has been studied in detail.
作用機序
The mechanism of action of N-{imino[(4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea involves the inhibition of tubulin polymerization, which is essential for cell division. N-{imino[(4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea binds to the colchicine-binding site of tubulin, which prevents the formation of microtubules, leading to cell cycle arrest and apoptosis. N-{imino[(4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects
N-{imino[(4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. N-{imino[(4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea has also been found to have anti-inflammatory and antioxidant properties. In addition, N-{imino[(4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
N-{imino[(4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea has several advantages for lab experiments. It is easy to synthesize, and its mechanism of action has been well-studied. N-{imino[(4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea has also been found to have low toxicity, which is important for in vitro and in vivo experiments. However, N-{imino[(4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea has some limitations, such as its poor solubility in water and its instability in acidic conditions.
将来の方向性
There are several future directions for the research on N-{imino[(4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea. One direction is to study its potential applications in the treatment of cancer. N-{imino[(4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea has been shown to have promising anticancer properties, and further studies are needed to determine its efficacy and safety in vivo. Another direction is to study its potential applications in the treatment of neurodegenerative diseases. N-{imino[(4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea has been found to have neuroprotective effects, and further studies are needed to determine its potential as a therapeutic agent. Finally, the synthesis of N-{imino[(4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea derivatives with improved solubility and stability may be a promising direction for future research.
Conclusion
N-{imino[(4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea is a chemical compound that has potential applications in scientific research, particularly in the fields of cancer research and neurodegenerative diseases. Its mechanism of action involves the inhibition of tubulin polymerization and the activity of topoisomerase II. N-{imino[(4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea has been found to have various biochemical and physiological effects and has several advantages for lab experiments. Future research on N-{imino[(4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea may lead to the development of new therapeutic agents for the treatment of cancer and neurodegenerative diseases.
合成法
N-{imino[(4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea can be synthesized using various methods, such as the reaction of 4-methyl-2-quinazolinamine with phenyl isothiocyanate and formaldehyde. Another method involves the reaction of 4-methyl-2-quinazolinamine with phenyl isothiocyanate and paraformaldehyde in the presence of acetic acid. The yield of N-{imino[(4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea obtained using these methods varies from 60% to 90%.
科学的研究の応用
N-{imino[(4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to inhibit the growth of various cancer cell lines, such as breast cancer, lung cancer, and leukemia. N-{imino[(4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is important for the prevention of cancer.
特性
IUPAC Name |
(1E)-1-[amino-[(4-methylquinazolin-2-yl)amino]methylidene]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6S/c1-11-13-9-5-6-10-14(13)21-16(19-11)22-15(18)23-17(24)20-12-7-3-2-4-8-12/h2-10H,1H3,(H4,18,19,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFKGMASQXKQSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)NC(=NC(=S)NC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC2=CC=CC=C12)N/C(=N/C(=S)NC3=CC=CC=C3)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[N-(4-methylquinazolin-2-yl)carbamimidoyl]-3-phenylthiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5918038.png)
![4-amino-N-{2-[(benzylsulfonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5918040.png)






![N-benzyl-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5918087.png)
![N-{2-(2-chlorophenyl)-1-[(diethylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B5918096.png)
![2-[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)acetyl]-N-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B5918102.png)
![1-benzyl-5-[(2-methoxy-5-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B5918109.png)
![1-(benzylthio)-3,3-dimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-one](/img/structure/B5918127.png)